4-Hydroxyphenylacetic acid

Overview

Description

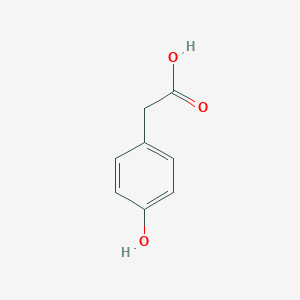

4-Hydroxyphenylacetic acid (4-HPA) is a phenolic acid derived from the microbial metabolism of dietary polyphenols, such as proanthocyanidins and kaempferol . Structurally, it consists of a phenyl ring with hydroxyl (-OH) and acetic acid (-CH₂COOH) groups at the para position (C₆H₅(OH)CH₂COOH). 4-HPA is notable for its hepatoprotective properties, particularly against acetaminophen (APAP)-induced liver injury. It modulates oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing phase II detoxification enzymes (e.g., UGTs, SULTs, GST), and suppressing cytochrome P450 2E1 (CYP2E1) activity .

Scientific Research Applications

4-Hydroxyphenylacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxyphenylacetic acid involves several pathways:

Antioxidative Action: It induces the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), which enhances the activity of phase II and antioxidant enzymes.

Autophagy Induction: The compound has been shown to induce autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway, thereby exerting antithrombotic effects.

Modulation of Catecholamine Neurotransmitter Systems: It modulates the breakdown of neurotransmitters such as dopamine and norepinephrine.

Comparison with Similar Compounds

3,4-Dihydroxyphenylacetic Acid (3,4-HPA)

Structural Differences : 3,4-HPA contains two hydroxyl groups at the meta and para positions, whereas 4-HPA has a single hydroxyl group at the para position.

Functional Differences :

- Mechanism of Action : 3,4-HPA, a quercetin metabolite, activates Nrf2 but binds to CYP2E1 via its hydroxyl groups, while 4-HPA interacts with CYP2E1’s carboxyl-binding site, leading to stronger inhibition of APAP bioactivation .

- Efficacy : 4-HPA demonstrates superior hepatoprotection compared to 3,4-HPA, reducing APAP-induced ALT/AST levels by 68% vs. 50% at equivalent doses .

- Antioxidant Activity : Both compounds enhance glutathione (GSH) levels, but 4-HPA shows higher induction of glutamate-cysteine ligase catalytic subunit (GCLC), a rate-limiting enzyme in GSH synthesis .

Table 1: Comparison of 4-HPA and 3,4-HPA

| Parameter | 4-HPA | 3,4-HPA |

|---|---|---|

| Hydroxyl Group Position | Para | Meta + Para |

| CYP2E1 Binding Site | Carboxyl group | Hydroxyl groups |

| Nrf2 Nuclear Translocation | 230% increase at 25 mg/kg | 170% increase at 25 mg/kg |

| Reduction in 3-NT Levels | 68% | 50% |

| Key Source | Kaempferol, proanthocyanidins | Quercetin |

3-Methoxy-4-Hydroxyphenylacetic Acid (HVA)

Structural Differences : HVA has a methoxy (-OCH₃) group at the meta position and a hydroxyl group at the para position.

Functional Differences :

- Biological Role: HVA is a dopamine metabolite and diagnostic marker for neuroblastoma, unlike 4-HPA, which is a polyphenol-derived antioxidant .

- Clinical Relevance : Elevated HVA in urine correlates with neural crest tumors, while 4-HPA’s significance lies in modulating oxidative stress and drug metabolism .

3-(4-Hydroxyphenyl)Propionic Acid

Structural Differences : This compound has a longer carbon chain (propionic acid) compared to 4-HPA’s acetic acid moiety.

Functional Differences :

- Antioxidant Capacity : 3-(4-Hydroxyphenyl)propionic acid exhibits higher Trolox Equivalent Antioxidant Capacity (TEAC = 0.579) than 4-HPA (TEAC = 0.504), likely due to enhanced radical scavenging from the extended side chain .

- Applications : While 4-HPA is studied for hepatoprotection, 3-(4-hydroxyphenyl)propionic acid is prioritized in food and cosmetic industries for its superior antioxidant properties .

N-Acetylcysteine (NAC)

Structural Differences : NAC is a synthetic thiol-containing compound, structurally unrelated to 4-HPA.

Functional Differences :

- Mechanism: NAC replenishes GSH directly, whereas 4-HPA upregulates endogenous antioxidants via Nrf2 .

- Efficacy: At 25 mg/kg, 4-HPA normalizes ALT/AST levels as effectively as 100 mg/kg NAC, suggesting higher potency in mitigating APAP toxicity .

- Safety : 4-HPA, being a natural metabolite, may offer fewer side effects compared to NAC, which can cause nausea and anaphylaxis .

Table 2: 4-HPA vs. NAC in APAP-Induced Liver Injury

| Parameter | 4-HPA (25 mg/kg) | NAC (100 mg/kg) |

|---|---|---|

| ALT Reduction | 70% | 65% |

| AST Reduction | 68% | 62% |

| GSH Recovery | 200% of APAP group | 180% of APAP group |

| Histopathological Improvement | Near-normal liver architecture | Moderate reduction in necrosis |

Biological Activity

4-Hydroxyphenylacetic acid (4-HPA) is a significant microbial metabolite derived from polyphenols, particularly kaempferol, and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of 4-HPA, focusing on its hepatoprotective, anti-inflammatory, antimicrobial, and potential therapeutic properties against osteoporosis.

1. Hepatoprotective Effects

Recent studies have highlighted the protective role of 4-HPA against acetaminophen (APAP)-induced liver injury. In an experimental model using mice, 4-HPA was administered in varying doses (6, 12, and 25 mg/kg) prior to APAP exposure. The findings revealed that:

- Oxidative Stress Reduction : 4-HPA significantly decreased markers of oxidative stress, including malondialdehyde (MDA) levels and increased glutathione (GSH) levels. It enhanced the activity of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) in a dose-dependent manner .

- Histopathological Improvements : Histological examinations showed that pre-treatment with 4-HPA mitigated liver damage characterized by necrosis and inflammation. The highest dose resulted in nearly normal liver architecture .

- Nrf2 Pathway Activation : 4-HPA facilitated the translocation of Nrf2 to the nucleus, promoting the expression of phase II detoxifying enzymes, thereby contributing to its hepatoprotective effects .

2. Anti-Inflammatory Properties

4-HPA has also demonstrated significant anti-inflammatory effects in various models:

- Pulmonary Inflammation : In a study involving seawater aspiration-induced lung injury in rats, 4-HPA reduced mortality and attenuated pulmonary edema and inflammation. It inhibited hypoxia-inducible factor-1α (HIF-1α) activation and inflammatory cytokine production .

- Mechanism of Action : The compound's ability to suppress HIF-1α was linked to decreased vascular permeability and inflammatory responses, showcasing its potential as a therapeutic agent for pulmonary conditions .

3. Antimicrobial Activity

The antimicrobial efficacy of 4-HPA has been explored against various pathogens:

- Listeria monocytogenes : Research indicated that 4-HPA inhibited the growth of Listeria monocytogenes in a dose-dependent manner. The mechanism involved damage to the bacterial cell membrane and a reduction in virulence factor expression .

- Implications for Food Safety : Given its effectiveness against foodborne pathogens, 4-HPA may serve as a natural preservative or therapeutic agent in food safety applications.

4. Potential in Osteoporosis Treatment

Emerging research suggests that 4-HPA may have therapeutic potential in treating osteoporosis:

- Inhibition of Osteoclast Formation : In an ovariectomized mouse model, which mimics postmenopausal osteoporosis, 4-HPA reduced reactive oxygen species (ROS) accumulation and inhibited osteoclast formation through modulation of Nrf2 and NF-κB signaling pathways .

- Bone Density Improvement : Micro-computed tomography (Micro-CT) analyses indicated that treatment with 4-HPA effectively prevented bone loss, suggesting its utility as a candidate drug for osteoporosis management .

5. Summary Table of Biological Activities

Q & A

Q. What are the most reliable analytical methods for quantifying 4-HPA in biological samples, and how should sample preparation be optimized?

Basic Methodological Answer:

4-HPA can be quantified using high-performance liquid chromatography (HPLC) paired with UV or fluorescence detection, as it exhibits strong absorbance in the UV range (e.g., λ~280 nm). For biological fluids like serum or urine, samples should be deproteinized using ice-cold methanol or acetonitrile (1:2 v/v) to remove interfering proteins. Solid-phase extraction (SPE) with C18 cartridges is recommended for complex matrices to enhance sensitivity . Fluorometric methods are also viable, leveraging its phenolic structure for derivatization with fluorescent probes .

Q. How should 4-HPA be stored to ensure stability, and what conditions accelerate degradation?

Basic Methodological Answer:

4-HPA is stable at -20°C under inert atmosphere (e.g., nitrogen) to prevent oxidation. It degrades under heat (>40°C), moisture, or exposure to strong acids/alkalis , leading to nitration or polymerization. For short-term use, store lyophilized powder in a desiccator. Solutions in DMSO (≥100 mg/mL) are stable for months at -20°C but should be aliquoted to avoid freeze-thaw cycles .

Q. What safety protocols are critical when handling 4-HPA in laboratory settings?

Basic Methodological Answer:

Use NIOSH-approved gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact. In case of exposure, flush eyes/skin with water for ≥15 minutes . Work under a fume hood to avoid inhalation. Dispose of waste via specialized chemical disposal services, as ecological toxicity data are incomplete . No acute toxicity data exist, so treat it as a potential irritant (H315/H319/H335 hazard codes) .

Q. What experimental models are suitable for studying 4-HPA’s anti-inflammatory effects, and how are doses selected?

Advanced Methodological Answer:

In vivo, rat models of acute lung injury (e.g., seawater instillation) use 100 mg/kg oral doses to suppress TNF-α, IL-6, and lung edema . For hepatic steatosis, subcutaneous implants in mice (350 µg/day for 2 weeks) reverse lipid accumulation via HIF-1α inhibition . In vitro, primary alveolar epithelial cells (AECs) or macrophages (e.g., NR8383) are treated with 10–50 µM 4-HPA to study cytokine modulation . Dose selection aligns with pharmacokinetic studies showing peak plasma concentrations at 2–4 hours post-administration .

Q. How does 4-HPA modulate HIF-1α signaling, and what downstream pathways are affected?

Advanced Methodological Answer:

4-HPA suppresses HIF-1α by inhibiting mTOR/p70S6K-mediated translation and promoting proteasomal degradation in hypoxic cells. This reduces VEGF expression in endothelial cells, lowering vascular permeability . In macrophages, HIF-1α inhibition downregulates NLRP3 inflammasome activation, decreasing IL-1β secretion . Transcriptomic analysis (RNA-seq) and HIF-1α siRNA knockdown are critical for validating pathway specificity .

Q. How can contradictory findings about 4-HPA levels in serum vs. urine (e.g., high-fat diet vs. cancer models) be resolved?

Advanced Methodological Answer:

In rats fed high-fat diets, urinary 4-HPA decreases due to enhanced renal reabsorption, while serum levels rise from gut microbiota-mediated production . In pancreatic cancer patients, elevated serum 4-HPA correlates with tumor-associated dysbiosis . To reconcile contradictions, use isotope-labeled 4-HPA tracers in parallel with metagenomic analysis of gut microbiota to distinguish host vs. microbial contributions .

Q. What methodological challenges arise in detecting 4-HPA derivatives, such as 4-hydroxy-3-nitrophenylacetic acid?

Advanced Methodological Answer:

Nitrated derivatives form under acidic conditions (e.g., gastric fluid or SPE protocols), confounding quantification . To mitigate this, use neutral-pH extraction buffers and validate results with LC-MS/MS. Imprinted polymers (MIPs) with specificity for 4-HPA improve selectivity in SPE, reducing false positives from nitration artifacts .

Q. How can whole-cell bacterial bioassays be designed to study 4-HPA as a plant auxin analog?

Advanced Methodological Answer:

Engineer E. coli with the HpaA promoter fused to a fluorescent reporter (e.g., GFP). 4-HPA binds HpaA, inducing GFP expression, which is quantifiable via flow cytometry. Calibrate the assay using 0.1–10 µM 4-HPA and validate against LC-MS data. This system detects auxin activity in plant extracts with ≤1 nM sensitivity .

Properties

IUPAC Name |

2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXPVVBIMDBYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Record name | 4-hydroxyphenylacetic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/4-hydroxyphenylacetic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059745 | |

| Record name | Benzeneacetic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 4-Hydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

60.7 mg/mL | |

| Record name | p-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000555 [mmHg] | |

| Record name | 4-Hydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11165 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

156-38-7 | |

| Record name | Hydroxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 156-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 156-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9SHG0RCN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 - 150 °C | |

| Record name | p-Hydroxyphenylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.